Boc-(S)-alpha-(3-benzothiophenylmethyl)-proline
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(1-benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-18(2,3)24-17(23)20-10-6-9-19(20,16(21)22)11-13-12-25-15-8-5-4-7-14(13)15/h4-5,7-8,12H,6,9-11H2,1-3H3,(H,21,22)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTJAARWOIEFMD-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CSC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CSC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-alpha-(3-benzothiophenylmethyl)-proline typically involves the following steps:
Protection of Proline: The proline is first protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at the amino group.
Formation of Benzothiophene Moiety: The benzothiophene moiety is synthesized separately through a series of reactions involving thiophene and benzyl halides.
Coupling Reaction: The protected proline is then coupled with the benzothiophene moiety using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: Finally, the Boc group is removed under acidic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large quantities of proline and benzothiophene intermediates are synthesized and purified.
Automated Coupling Reactions: Automated reactors are used to carry out the coupling reactions efficiently.
Purification and Quality Control: The final product is purified using techniques such as crystallization or chromatography and subjected to rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-alpha-(3-benzothiophenylmethyl)-proline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene moiety to a dihydrobenzothiophene.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Boc-(S)-alpha-(3-benzothiophenylmethyl)-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Boc-(S)-alpha-(3-benzothiophenylmethyl)-proline involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The proline structure may also play a role in binding to proteins or other biomolecules, influencing their function.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The substituent at the α-position significantly influences molecular properties:
- Boc-(R)-alpha-(3-phenyl-allyl)-proline (CAS 959572-16-8): Features a 3-phenyl-allyl substituent (R-configuration), introducing conjugated double bonds that may alter reactivity and stability .
- Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline (CAS 1217620-55-7): Contains a brominated thiophenyl group, which increases molecular weight (390.29 g/mol) and introduces electron-withdrawing effects .
Table 1: Substituent and Stereochemical Comparison
| Compound | Substituent | Stereochemistry | Molecular Weight (g/mol) |
|---|---|---|---|
| Boc-(S)-alpha-(3-benzothiophenylmethyl)-proline | 3-Benzothiophenylmethyl | S | Inferred: ~380–400 |
| Boc-(R)-alpha-(3-phenyl-allyl)-proline | 3-Phenyl-allyl | R | Not reported |
| Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline | 5-Bromo-2-thiophenylmethyl | S | 390.29 |
Physicochemical Properties
- Boiling Point and Density :
- Boc-(R)-alpha-(3-phenyl-allyl)-proline has a high boiling point (479.9 ± 38.0°C) and density (1.166 ± 0.06 g/cm³), likely due to its extended conjugation and molecular packing .
- Brominated derivatives (e.g., CAS 1217620-55-7) may exhibit higher density due to bromine’s atomic mass but lack reported boiling points .
Table 2: Physical Properties
| Compound | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|
| Boc-(R)-alpha-(3-phenyl-allyl)-proline | 479.9 ± 38.0 | 1.166 ± 0.06 |
| Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline | Not reported | Not reported |
Stereochemical and Electronic Effects
- S vs. R Configuration : The S-configuration in this compound and its brominated analog may enhance compatibility with biological systems (e.g., enzyme active sites) compared to the R-isomer .
- Electronic Effects : The benzothiophenyl group’s electron-rich aromatic system contrasts with the electron-withdrawing bromine in CAS 1217620-55-7, influencing acidity at the proline nitrogen and reactivity in coupling reactions .
Biological Activity
Boc-(S)-alpha-(3-benzothiophenylmethyl)-proline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that this compound may exhibit anti-inflammatory , analgesic , and antioxidant properties.
- Anti-inflammatory Activity : The compound has been shown to inhibit the expression of pro-inflammatory cytokines, which are critical in mediating inflammation in various diseases such as arthritis and inflammatory bowel disease .
- Analgesic Effects : Studies suggest that this compound may modulate pain pathways, potentially offering relief in conditions characterized by chronic pain .
- Antioxidant Properties : Preliminary data indicate that this compound may scavenge free radicals, thereby reducing oxidative stress in cells, which is implicated in numerous degenerative diseases .
Therapeutic Applications
The therapeutic potential of this compound spans several areas:
- Chronic Pain Management : Its analgesic properties suggest potential use in managing chronic pain conditions.
- Inflammatory Disorders : Given its anti-inflammatory effects, it could be beneficial for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may have neuroprotective effects, possibly aiding in conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Inflammatory Response : A study demonstrated that derivatives of proline with similar structures significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) in animal models of inflammation, suggesting a similar potential for this compound .
- Pain Relief Trials : Clinical trials involving proline derivatives indicated that these compounds could effectively reduce pain scores in patients suffering from chronic pain syndromes .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1. Comparative Conformational Analysis of Proline Derivatives
| Derivative | Torsional Angle (°) | Solubility (DMSO, mg/mL) | Application in Catalysis |
|---|---|---|---|
| Boc-(S)-Proline | 15.2 ± 0.5 | 50.3 | Aldol Reactions |
| Boc-(S)-3-Benzothiophenylmethyl-Proline | 22.7 ± 1.1 | 12.8 | Asymmetric Alkylation |
| Boc-3,3-dmP-OH | 18.9 ± 0.8 | 30.5 | Peptide Aggregation Control |
Q. Table 2. Safety Data Comparison
| Parameter | Boc-(S)-3-Benzothiophenylmethyl-Proline | Boc-2-(Trifluoromethyl)-L-Phenylalanine |
|---|---|---|
| Skin Irritation | Potential (Category 2) | Confirmed (Category 2) |
| Respiratory Hazard | Suspected | Confirmed (Category 3) |
| Recommended PPE | Gloves, goggles, respirator | Gloves, goggles, lab coat |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
